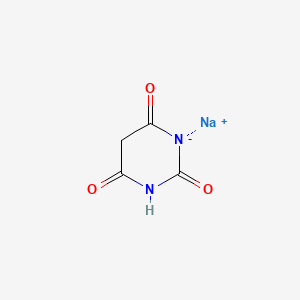

Barbituric acid, sodium salt

Beschreibung

Historical Context of Barbituric Acid Synthesis and Early Research Relevance

The history of barbituric acid is rooted in 19th-century organic chemistry. In 1864, the German chemist Adolf von Baeyer first synthesized the compound. wikipedia.orggeneral-anaesthesia.com His initial method involved the reduction of a compound he called "Alloxanbromid" (5,5-dibromobarbituric acid) using hydrocyanic acid. wikipedia.org Later, he also synthesized it by reducing dibromobarbituric acid with sodium amalgam and hydrogen iodide. wikipedia.org There are several anecdotes regarding the origin of the name "barbituric acid," with one popular story suggesting Baeyer named it in honor of Saint Barbara, as the discovery coincided with her feast day. wikipedia.orggeneral-anaesthesia.comwikipedia.org

A significant advancement in the synthesis of barbituric acid came in 1879 from the French chemist Édouard Grimaux, who developed a method using malonic acid, urea (B33335), and phosphorus oxychloride. wikipedia.orgnih.gov This process was later refined, with diethyl malonate often replacing malonic acid to simplify the reaction. wikipedia.orgwikipedia.org

Early research quickly established a crucial fact: barbituric acid itself is not pharmacologically active. wikipedia.orgbris.ac.uknih.gov Its profound relevance to academic and pharmaceutical research stemmed from its role as the parent compound for an entire class of derivatives known as barbiturates. bris.ac.ukbritannica.commdpi.com The turning point came in 1903 when Emil Fischer and Joseph von Mering synthesized the first pharmacologically active derivative, diethylbarbituric acid, which they named Veronal. general-anaesthesia.comwikipedia.org This discovery demonstrated that modifying the core barbituric acid structure could yield potent compounds, launching a century of extensive research into its derivatives. nih.govnews-medical.net

Table 1: Key Milestones in the Early History of Barbituric Acid

| Year | Scientist(s) | Key Event | Significance |

|---|---|---|---|

| 1864 | Adolf von Baeyer | First synthesis of barbituric acid. wikipedia.orggeneral-anaesthesia.com | Discovery of the parent compound for the barbiturate (B1230296) class. |

| 1879 | Édouard Grimaux | Developed an improved synthesis method for barbituric acid. wikipedia.orgnih.gov | Made the widespread development of derivatives more feasible. |

| 1903 | Emil Fischer & Joseph von Mering | Synthesized barbital (B3395916) (Veronal), the first active barbiturate. general-anaesthesia.comwikipedia.org | Confirmed barbituric acid as a foundational structure for pharmacologically active agents. |

| 1912 | Bayer (company) | Introduced phenobarbital (B1680315) (Luminal). general-anaesthesia.comwikipedia.org | Expanded the therapeutic potential and solidified the importance of barbiturate derivatives. |

Definition and Significance of Barbituric Acid, Sodium Salt as a Precursor Compound

This compound, also known as sodium barbiturate or monosodium barbiturate, is the salt derivative of barbituric acid. vulcanchem.comsmolecule.com It is formed when one of the acidic hydrogen atoms on the barbituric acid molecule, specifically from the α-carbon, is replaced by a sodium ion. vulcanchem.com This transformation is typically achieved through a neutralization reaction of barbituric acid with a sodium-containing base, such as sodium hydroxide (B78521). vulcanchem.com

The primary significance of this compound in academic research and chemical synthesis lies in its physical and chemical properties as a precursor compound. Its key advantages include:

Enhanced Solubility : The sodium salt form exhibits significantly greater solubility in water and other aqueous media compared to its parent compound, barbituric acid. vulcanchem.comuni-muenchen.de This property is highly advantageous in various reaction conditions, facilitating its use as a reagent.

Reactive Intermediate : It serves as a crucial and highly reactive intermediate for the synthesis of a wide array of barbiturate derivatives. smolecule.comlookchem.com The formation of the salt activates the molecule for subsequent reactions, particularly alkylation and condensation reactions at the C-5 position. bris.ac.ukmdpi.com

The classic synthesis of barbital, for instance, involved treating the silver salt of barbituric acid with ethyl iodide. nih.gov Subsequent and more practical methods utilize the sodium salt or generate it in situ with bases like sodium ethoxide or sodium methoxide (B1231860) to facilitate the condensation of diethyl malonate derivatives with urea, leading to the formation of 5,5-disubstituted barbiturates. vulcanchem.comwikipedia.org

Overview of Academic Research Trajectories for Barbituric Acid Sodium Salt Derivatives

Following the initial discovery of barbital, academic and industrial research embarked on several distinct trajectories, all originating from the core structure of barbituric acid and often utilizing its sodium salt as a key intermediate. The overarching goal was to synthesize new molecules with tailored chemical properties.

Synthesis of 5,5-Disubstituted Derivatives : The most prominent research path has been the synthesis of thousands of derivatives by introducing various alkyl or aryl groups at the C-5 position of the pyrimidine (B1678525) ring. nih.govmdpi.com Research demonstrated that the nature of these substituents is the primary determinant of the compound's properties. bris.ac.ukmdpi.com This led to the creation of a vast library of compounds, with over 2,500 synthesized throughout the 20th century. wikipedia.orgnih.gov

Development of Thiobarbiturates : Another significant research avenue involved the substitution of the oxygen atom at the C-2 position with a sulfur atom, creating thiobarbiturates. bris.ac.uk This structural modification was found to alter the lipophilicity of the molecules. bris.ac.uk

Metal Complex Formation : More recent academic research explores the coordination chemistry of barbituric acid and its derivatives. Studies have focused on the synthesis of metal complexes using sodium barbiturate or its derivatives as ligands with various transition metals like copper and cobalt. vulcanchem.comuni-muenchen.deirapa.org The objective of this research is to investigate the potential for enhanced or novel biological and chemical activities in these new metallo-organic structures. vulcanchem.com

Application in Supramolecular Chemistry and Materials Science : Contemporary research has expanded beyond pharmacology to use barbituric acid and its derivatives as building blocks in supramolecular chemistry. wikipedia.org Their ability to form specific hydrogen bonds is being explored in the design of molecular receptors, materials, and molecular devices. wikipedia.orgmdpi.com

Table 2: Research Trajectories of Barbituric Acid Derivatives

| Research Trajectory | Key Structural Modification | Primary Research Focus | Example Derivatives/Areas of Study |

|---|---|---|---|

| Pharmacological Derivatives | Substitution at the C-5 position with alkyl/aryl groups. bris.ac.ukmdpi.com | Creation of compounds with sedative, hypnotic, and anticonvulsant properties. mdpi.compharmatutor.org | Barbital, Phenobarbital, Pentobarbital (B6593769). general-anaesthesia.comnih.gov |

| Thiobarbiturates | Replacement of C-2 oxygen with sulfur. bris.ac.uk | Investigation of compounds with altered lipophilicity, leading to more rapid onset. bris.ac.uk | Thiopental. general-anaesthesia.com |

| Coordination Chemistry | Use of barbiturate anions as ligands for metal ions. vulcanchem.com | Synthesis of metal complexes to study enhanced antimicrobial or catalytic activities. vulcanchem.comirapa.org | Cobalt and Copper complexes of barbiturates. vulcanchem.comuni-muenchen.de |

| Supramolecular Chemistry | Utilization of hydrogen bonding capabilities. wikipedia.org | Design of novel molecular receptors and materials. wikipedia.orgmdpi.com | Melamine-barbiturate assemblies. mdpi.com |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

4390-16-3 |

|---|---|

Molekularformel |

C4H3N2NaO3 |

Molekulargewicht |

150.07 g/mol |

IUPAC-Name |

sodium;2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

InChI-Schlüssel |

MHQHHBYRYFICDV-UHFFFAOYSA-M |

SMILES |

C1C(=O)NC(=O)[N-]C1=O.[Na+] |

Kanonische SMILES |

C1C(=O)NC(=O)N=C1[O-].[Na+] |

Andere CAS-Nummern |

24012-01-9 4390-16-3 |

Physikalische Beschreibung |

Beige powder; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

67-52-7 (Parent) |

Synonyme |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Herkunft des Produkts |

United States |

Synthetic Chemistry of Barbituric Acid Sodium Salt and Its Derivatives

Classical Synthetic Routes for Barbituric Acid Precursor

The synthesis of barbituric acid is a foundational reaction in heterocyclic chemistry, first accomplished by Adolf von Baeyer in 1864. wikipedia.org Since then, various methods have been developed, with the condensation of malonic acid derivatives and urea (B33335) being the most prominent.

The most common and well-established method for synthesizing the barbituric acid precursor involves the condensation reaction between a dialkyl malonate, typically diethyl malonate, and urea. smolecule.commdpi.com This reaction is a classic example of a Claisen condensation followed by cyclization. The process requires a strong base to deprotonate the α-carbon of the malonic ester, creating a nucleophile that attacks one of the carbonyl carbons of urea.

The reaction is typically carried out in the presence of sodium ethoxide, which acts as the condensing agent. scirp.org Sodium is dissolved in absolute ethanol (B145695) to form sodium ethoxide, to which diethyl malonate and a solution of dry urea are added. mdpi.com The mixture is then refluxed for several hours, during which the sodium salt of barbituric acid precipitates as a white solid. mdpi.comorgsyn.org Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, neutralizes the salt and yields barbituric acid, which can be isolated by filtration and purified by recrystallization. orgsyn.orgunodc.org Yields for this method are generally high, often in the range of 72-78%. orgsyn.org

Table 1: Typical Reactants and Conditions for Barbituric Acid Synthesis

| Reactant/Condition | Role/Description | Typical Molar Ratio (to Malonate) | Reference |

| Diethyl Malonate | Malonic ester precursor | 1 | mdpi.com |

| Urea | Nitrogen-containing reactant | 1 | mdpi.com |

| Sodium | Forms the sodium ethoxide catalyst | 1 | orgsyn.org |

| Absolute Ethanol | Solvent and reactant to form sodium ethoxide | - | mdpi.comorgsyn.org |

| Reflux Temperature | Typically around 110°C (oil bath) | - | mdpi.comorgsyn.org |

| Reaction Time | ~7 hours | - | mdpi.com |

| Hydrochloric Acid | Used for acidification to isolate the final product | - | orgsyn.orgunodc.org |

While the use of diethyl malonate is standard, alternative precursors have been employed. Early syntheses utilized malonic acid directly with urea in the presence of dehydrating agents like phosphorus oxychloride or acetic anhydride. wikipedia.orgorgsyn.org Using the ester form, however, avoids complications arising from the acidity of the carboxylic acid groups. wikipedia.org

Significant research has been dedicated to optimizing reaction conditions to improve yields and reduce environmental impact. These efforts explore different solvents, catalysts, and reaction temperatures. For instance, studies have investigated the use of various Lewis acid catalysts and solvent-free ("neat") conditions. nih.gov The choice of solvent can be critical; while ethanol is traditional, comparisons have shown that solvent mixtures or the absence of a solvent can sometimes accelerate the reaction or improve yields depending on the specific substrates and catalysts used. mdpi.com Optimization studies for derivatives have explored solvents like dichloromethane (B109758) and various catalysts to find milder conditions and increase product yields. tifr.res.in

Table 2: Examples of Optimized and Alternative Synthesis Conditions

| Precursors | Catalyst/Reagent | Conditions | Key Finding | Reference |

| Malonic Acid, Urea | Phosphorus Oxychloride | - | An early method for direct condensation. | wikipedia.orgorgsyn.org |

| Malonic Acid, Urea | Acetic Anhydride | Acetic acid solution | An alternative to phosphorus oxychloride. | orgsyn.org |

| Barbituric acid, Aldehydes, Cyclohexane-1,3-diones | Zinc Acetate (B1210297) (5 mol%) | Neat, 70°C | Facile, one-pot synthesis of chromeno[2,3-d]pyrimidineones. | nih.gov |

| Diethyl Malonate, Urea | Sodium Methoxide (B1231860) | Methanol (B129727), Reflux | An alternative alkoxide catalyst to sodium ethoxide. | vulcanchem.com |

| Malonic Acid, N,N'-Dicyclohexylcarbodiimide | Dichloromethane | 30-35°C, 2 hours | Optimized conditions for the synthesis of 1,3-Dicyclohexylbarbituric acid. | tifr.res.in |

Formation of Barbituric Acid Sodium Salt

The formation of the sodium salt of barbituric acid is a direct consequence of the compound's notable acidity and is a key step in both its synthesis and its application in further chemical transformations.

Barbituric acid is significantly more acidic (pKa ≈ 4.0 in water) than typical diketones. wikipedia.org This acidity arises from the C-5 methylene (B1212753) group, which is positioned between two electron-withdrawing carbonyl groups. Deprotonation of this carbon results in a carbanion. nih.gov This negative charge is highly stabilized through delocalization onto the adjacent oxygen atoms, creating a stable conjugate base known as the barbiturate (B1230296) anion. nih.gov The enol tautomer of barbituric acid is also favored due to aromatic stabilization. google.com.na

The formation of the sodium salt occurs when barbituric acid is treated with a sodium-containing base, such as sodium hydroxide (B78521) or sodium ethoxide. unodc.orgvulcanchem.com The base abstracts the acidic proton from the C-5 carbon, forming the sodium barbiturate salt. unodc.orgnih.gov

Implications for Research:

Increased Solubility: The salt form is generally more soluble in aqueous media than the parent acid, which is advantageous for many biological and chemical applications. vulcanchem.com Sodium barbiturate solutions have been used as pH buffers in biological research. scirp.org

Nucleophilic Reactivity: The barbiturate anion is a potent nucleophile. This reactivity is harnessed in derivatization reactions, particularly alkylation and condensation reactions at the C-5 position. mdpi.com

Coordination Chemistry: The barbiturate anion acts as a ligand, forming stable complexes with various metal ions. These metal complexes are an active area of research, with studies exploring their structural properties and potential for enhanced biological activity. scirp.orgvulcanchem.comwiley.com

There are two primary contexts for the conversion of barbituric acid to its sodium salt.

In Situ Formation during Synthesis: In the classical synthesis from diethyl malonate and urea with sodium ethoxide, the sodium salt of barbituric acid is the direct product of the condensation and cyclization. unodc.org This salt precipitates from the alcoholic solution and is the intermediate that is subsequently acidified to yield the free barbituric acid. orgsyn.org To isolate the salt from this process, one would omit the final acidification step and instead purify the precipitated sodium salt.

Post-Synthesis Conversion: To convert purified barbituric acid into its sodium salt, the acid is treated with a stoichiometric amount of a sodium base. A common laboratory procedure involves dissolving barbituric acid in a suitable solvent, such as water or ethanol, and adding an aqueous or alcoholic solution of sodium hydroxide or sodium ethoxide. scirp.orggoogle.com The resulting salt can then be isolated in solid form by evaporating the solvent, often under reduced pressure. google.com For high-purity applications, the isolated salt can be further purified by recrystallization, for example, from a water/ethanol mixture. vulcanchem.com

Derivatization Strategies for the Barbituric Acid Scaffold

The barbituric acid molecule serves as a versatile scaffold for the synthesis of a vast array of derivatives, a field driven largely by pharmaceutical research. mdpi.com Modifications can be made at the nitrogen atoms or, most commonly, at the C-5 position.

The primary strategies for derivatization include:

C-5 Alkylation/Arylation: The introduction of one or two alkyl or aryl groups at the C-5 position is the most significant derivatization, as these substituents are the primary determinants of the pharmacological activity of barbiturate compounds. irapa.org This is typically achieved by reacting a C-5 mono-substituted or unsubstituted barbiturate anion (the sodium salt) with an appropriate alkyl or aryl halide. mdpi.com It is also common to perform the alkylation on the malonic ester precursor before the condensation reaction with urea, as direct alkylation of the barbituric acid enolate can be complex. google.com.na

Knoevenagel Condensation: Barbituric acid can undergo Knoevenagel condensation with aldehydes or ketones. wikipedia.org This reaction involves the C-5 methylene group and results in the formation of C-5 alkylidene or arylidene derivatives. These products can serve as intermediates for further synthetic modifications. irapa.org

Formation of Fused Heterocycles: The reactivity of the barbituric acid ring allows it to be used as a building block in multicomponent reactions to construct more complex, fused heterocyclic systems. For example, reacting barbituric acid with aldehydes and other active methylene compounds can yield pyrano[2,3-d]pyrimidine derivatives. mdpi.com

Azo Coupling: The active methylene group at C-5 can also react with diazonium salts to form azo dyes. This reaction leads to highly colored compounds whose properties are a subject of research. wiley.comirapa.org

Table 3: Overview of Derivatization Strategies for the Barbituric Acid Scaffold

| Strategy | Reaction Site | Reagents | Product Type | Reference |

| Alkylation/Arylation | C-5 | Alkyl/Aryl Halides | 5-substituted or 5,5-disubstituted barbiturates | mdpi.comirapa.org |

| Knoevenagel Condensation | C-5 | Aldehydes, Ketones | 5-Alkylidene/Arylidene barbiturates | wikipedia.orgirapa.org |

| Multicomponent Reactions | C-5 and N-H groups | Aldehydes, Active Methylene Compounds | Fused pyrimidine (B1678525) derivatives (e.g., pyranopyrimidines) | mdpi.com |

| Azo Coupling | C-5 | Diazonium Salts | 5-Azo-barbituric acid derivatives | wiley.comirapa.org |

Alkylation Reactions for Substituted Barbiturates

Alkylation of the barbiturate core can occur at either the nitrogen atoms (N-alkylation) or the C-5 carbon (C-alkylation), leading to a diverse range of substituted derivatives. The sodium salt of barbituric acid is a key intermediate, facilitating these reactions by forming a more nucleophilic species.

N-alkylation is a common strategy to modify the properties of barbiturates. The synthesis of N,N'-dialkyl barbituric acids can be achieved by refluxing a barbituric acid with an excess of an alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate. publish.csiro.aupublish.csiro.au For instance, 5,5-disubstituted barbiturates can be N,N'-dialkylated using reagents like 1,4-dibromobutane (B41627) in dimethylformamide (DMF) with potassium carbonate as the base. acs.org Methylation with dimethyl sulfate (B86663) in an alkaline solution is also an effective method for producing N-methylated compounds. cdnsciencepub.com A specialized "on-column" derivatization technique known as flash alkylation utilizes reagents like trimethylanilinium hydroxide to N-methylate barbiturates for analytical purposes, rendering them more volatile for gas chromatography. rsc.org

C-alkylation typically involves the reaction of the active methylene group at the C-5 position. The reaction of barbituric acid or its 1,3-dimethyl derivative with dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1,4-dibromobutane, in the presence of a base (K₂CO₃) and a phase-transfer catalyst (TBAHSO₄), can yield 5-spirobarbiturates. niscpr.res.in

| Starting Barbiturate | Alkylating Agent | Reaction Conditions | Product |

| Barbituric acid | Alkyl halide (tenfold excess) | Potassium carbonate, absolute ethanol, reflux | N,N'-Dialkyl barbituric acid publish.csiro.au |

| 5,5-Disubstituted barbiturate | 1,4-Dibromobutane | K₂CO₃, DMF | N,N'-Di(4-bromobutyl) barbiturate acs.org |

| Barbituric acid | Dimethyl sulfate | Alkaline solution | N-Methylated barbiturate cdnsciencepub.com |

| Barbituric acid | 1,2-Dibromoethane | K₂CO₃, TBAHSO₄, DMF | 5-Spirocyclopropane barbiturate niscpr.res.in |

| 5-Acetamido-5-phenoxypropyl-2-thiobarbituric acid | Dimethyl sulfate | Alkaline solution | N-methylated thiobarbiturate and the corresponding 2-oxygen analogue cdnsciencepub.com |

Knoevenagel Condensation for Novel Derivative Synthesis

The Knoevenagel condensation is a cornerstone reaction in barbiturate chemistry, involving the reaction of the active methylene group of barbituric acid with aldehydes or ketones. smolecule.com This reaction is typically base-catalyzed and results in the formation of 5-ylidene derivatives, which are valuable intermediates for further synthetic transformations or as final products with distinct biological activities. acs.orgresearchgate.net

A variety of catalytic systems can be employed to facilitate this transformation. Piperidine is a classic base used to catalyze the condensation between thiobarbituric acids and various carboxaldehydes in ethanol. omicsonline.org More contemporary and environmentally benign methods have been developed, such as using aminosulfonic acid as a solid acid catalyst in a solvent-free grinding method to produce 5-arylidene barbituric acids in high yields. tandfonline.com This approach offers advantages like mild reaction conditions and simple workup procedures. tandfonline.com The reaction can also be carried out in water, which acts as a green solvent, often in the presence of a suitable catalyst. mdpi.com

| Carbonyl Compound | Barbituric Acid Derivative | Catalyst/Conditions | Product |

| Aromatic aldehydes | Barbituric acid | Aminosulfonic acid, solvent-free, grinding | 5-Arylidene barbituric acid tandfonline.com |

| Indole-3-carboxaldehyde | 1,3-Diphenylthiobarbituric acid | Piperidine, absolute alcohol, reflux | 5-(Indol-3-ylmethylene)-1,3-diphenylthiobarbituric acid omicsonline.org |

| Benzaldehyde | Barbituric acid | β-Cyclodextrin, water | 5-Benzylidene barbituric acid nih.gov |

| Aldehydes/Ketones | Barbituric acid | Base | 5-Ylidene substituted barbiturate smolecule.com |

Halogenation Reactions (e.g., Bromination)

Halogenation introduces halogen atoms onto the barbiturate ring, creating reactive intermediates for further synthesis. Bromination is the most common halogenation reaction for barbituric acid. smolecule.com The reaction conditions determine the degree of bromination.

The reaction of barbituric acid with bromine in an aqueous medium can yield either 5-bromobarbituric acid or 5,5-dibromobarbituric acid. tandfonline.com For example, treating a suspension of barbituric acid in water with one equivalent of bromine produces 5-bromobarbituric acid, a mild and selective monobrominating agent. tandfonline.com Using two equivalents of bromine under similar conditions leads to the formation of 5,5-dibromobarbituric acid. tandfonline.com

Furthermore, 5-substituted barbiturates can also be halogenated. The bromination of 5-phenylbarbituric acid with bromine water in an aqueous solution of sodium hydroxide yields 5-bromo-5-phenylbarbituric acid, a key intermediate for introducing amine functionalities at the C-5 position. gatech.educore.ac.uk

Examples of Bromination Reactions:

Synthesis of 5,5-Dibromobarbituric acid: A suspension of barbituric acid (1 equivalent) in water is treated dropwise with bromine (2 equivalents). The mixture is stirred and cooled, causing the product to precipitate, which is then collected by filtration. tandfonline.com

Synthesis of 5-Bromobarbituric acid: A suspension of barbituric acid (1 equivalent) in water is heated and treated dropwise with bromine (0.8 equivalents). Cooling the mixture yields the monobrominated product. tandfonline.com

Synthesis of 5-Bromo-5-phenylbarbituric acid: 5-Phenylbarbituric acid is dissolved in 0.6 N aqueous sodium hydroxide and treated with bromine water to furnish the desired product. gatech.educore.ac.uk

Thio-Barbiturate Synthesis

Thiobarbiturates, where one or more of the carbonyl oxygen atoms are replaced by sulfur, are an important class of barbituric acid derivatives. The most common are the 2-thiobarbiturates. The primary synthetic route to these compounds is the condensation of a substituted diethyl malonate with thiourea (B124793). chemicalbook.comrsc.org This reaction is analogous to the standard synthesis of barbiturates and is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide in an alcoholic solvent. chemicalbook.com

A general procedure involves dissolving thiourea and sodium methoxide in methanol, followed by the addition of diethyl malonate. The mixture is refluxed for several hours. After reaction completion, the alcohol is removed, and the residue is acidified to precipitate the crude 2-thiobarbituric acid, which can be purified by recrystallization. chemicalbook.com More complex, multi-step syntheses have also been developed to access a wider variety of lipophilic thiobarbiturates, sometimes involving manganese(III) acetate-mediated radical reactions as a key step. researchgate.netnih.gov

Another approach involves the cyclization of a substituted thiourea with malonic acid in the presence of a dehydrating agent like acetyl chloride. omicsonline.org

| Malonic Acid/Ester Derivative | Urea/Thiourea Derivative | Base/Conditions | Product |

| Diethyl malonate | Thiourea | Sodium methoxide, methanol, reflux | 2-Thiobarbituric acid chemicalbook.com |

| Allenylalkylmalonic esters | Thiourea | Not specified | Allenic thiobarbiturates rsc.org |

| Malonic acid | 1,3-Diphenylthiourea | Acetyl chloride, 40-50°C | 1,3-Diphenylthiobarbituric acid omicsonline.org |

| Substituted malonates | Thiourea | Potassium tert-butoxide | Substituted thiobarbituric acids researchgate.net |

Advanced Synthetic Methodologies

Modern synthetic chemistry has driven the development of highly efficient methods for constructing complex molecules from simple precursors. For barbituric acid derivatives, multi-component reactions and novel catalytic approaches have become powerful tools for generating molecular diversity.

Multi-Component Reactions (MCRs) for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of complex molecular scaffolds. wiley.comscispace.com Barbituric acid is an excellent substrate for MCRs, leading to a wide variety of heterocyclic systems. researchgate.net

One prominent example is the synthesis of pyrano[2,3-d]pyrimidinediones through a three-component reaction between an aldehyde, malononitrile, and a barbituric acid derivative. nih.govrsc.org These reactions can be catalyzed by various agents, including ionic liquids or β-cyclodextrin in water. nih.govrsc.org Another three-component reaction involving arylglyoxals, acetylacetone, and barbituric acid in water yields polyfunctionalized 5-(furan-3-yl)barbiturates. researchgate.netarkat-usa.org

More complex MCRs have also been reported. A four-component tandem Knoevenagel-Michael reaction of arylaldehydes, N,N'-dimethylbarbituric acid, malononitrile, and morpholine (B109124) produces unique ionic scaffolds. wiley.com These examples highlight the power of MCRs to build intricate structures, such as spiro-fused heterocycles and other pharmacologically relevant frameworks, from simple and readily available starting materials. mdpi.comwiley.com

| Reactants | Catalyst/Conditions | Resulting Scaffold |

| Barbituric acid, malononitrile, aldehyde | DABCO₂(Cl)₂, water, reflux | Pyrano[2,3-d]pyrimidinedione mdpi.comrsc.org |

| Arylglyoxals, acetylacetone, barbituric acid | Water, 60°C | 5-(Furan-3-yl)barbiturate researchgate.netarkat-usa.org |

| Carbodiimides, malonic acid monoethylesters, electrophile | Organic solvent / 2N NaOH (aq) | 1,3,5,5-Tetrasubstituted barbiturate acs.org |

| Arylaldehydes, N,N'-dimethylbarbituric acid, malononitrile, morpholine | Alcohol, ambient temperature | Unsymmetrical ionic scaffold wiley.com |

| Isatin, malononitrile, barbituric acid, alkyl amine | EtOH/H₂O, reflux | Spirooxindole-barbiturate derivative mdpi.com |

Catalytic Approaches in Barbituric Acid Derivative Synthesis

The use of advanced catalytic systems has revolutionized the synthesis of barbituric acid derivatives, enabling reactions to proceed with higher efficiency, selectivity, and under greener conditions. A broad range of catalysts, including ionic liquids, organocatalysts, and nanocatalysts, have been successfully applied.

DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquids have been shown to be efficient and recyclable catalysts for Knoevenagel condensations and the synthesis of pyrano[2,3-d]pyrimidinediones in aqueous media. rsc.org Similarly, aminosulfonic acid serves as an inexpensive and environmentally friendly solid catalyst for the synthesis of 5-arylidene barbituric acids. tandfonline.com

In the realm of asymmetric synthesis, organocatalysis has been pivotal. For example, the catalytic asymmetric α-functionalization of prochiral barbiturates to create 5,5-disubstituted (quaternary) derivatives has been achieved using amine-squaramide catalysts. researchgate.netacs.org This allows for the enantioselective construction of complex chiral molecules. Nanocatalysts, such as magnetic Fe₃O₄@PVA-Cu, have also been employed in MCRs to synthesize pyrano-scaffolded barbituric acid derivatives in water at room temperature, offering the advantage of easy catalyst recovery and reuse. mdpi.com

| Catalyst | Reaction Type | Product Class |

| DABCO-based ionic liquids | Knoevenagel condensation / MCR | 5-Arylidine barbituric acids / Pyrano[2,3-d]pyrimidinediones rsc.org |

| Aminosulfonic acid | Knoevenagel condensation | 5-Arylidene barbituric acids tandfonline.com |

| Amine-squaramide | Asymmetric C-C bond formation | Chiral quaternary barbituric acids researchgate.netacs.org |

| Fe₃O₄@PVA-Cu nanocatalyst | Multi-component reaction | Pyrano-scaffolded barbiturates mdpi.com |

| L-Proline | Michael addition | Chromeno-based barbituric acid derivatives mdpi.com |

| β-Cyclodextrin | Knoevenagel condensation | 5-Benzylidene barbituric acids nih.gov |

Green Chemistry Principles in Barbiturate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of barbiturates to reduce waste, avoid hazardous solvents, and improve energy efficiency. These approaches offer environmentally benign alternatives to conventional methods.

Key green methodologies include:

Solvent-Free Reactions : Mechanical grinding of reactants, such as barbituric acid and various aryl aldehydes, can facilitate Knoevenagel condensation without the need for a solvent. jetir.org This method reduces the generation of volatile organic compound waste. jetir.org

Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reactions. mdpi.com For barbiturate synthesis, this technology leads to faster reaction times, higher yields, and increased product purity by minimizing side reactions compared to conventional heating methods. mdpi.comarcjournals.org For instance, reactions that take hours under reflux can be completed in minutes using microwave assistance. mdpi.comarcjournals.org

Ultrasound-Assisted Synthesis (Sonochemistry) : Sonochemical methods provide an alternative energy source for chemical reactions. sci-hub.se The synthesis of barbituric acid derivatives through ultrasound-assisted cyclization reactions can be achieved in significantly shorter times (around 30 minutes) and at lower temperatures (60-70 °C) compared to traditional thermal methods that require several hours at higher temperatures. sci-hub.seresearchgate.net

Eco-Friendly Catalysts and Solvents : The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic and readily available. clockss.org Biodegradable and biocompatible catalysts, such as chitosan-SO3H, have been successfully used for the synthesis of barbituric acid derivatives in solvent-free conditions. tandfonline.com Additionally, task-specific ionic liquids like [Bmim]OH have been employed as both the catalyst and the solvent medium for Knoevenagel condensations, providing high yields in short reaction times. ufms.br

Table 1: Comparison of Conventional and Green Synthesis Methods for Barbituric Acid Derivatives

| Method | Catalyst/Medium | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Acetic Acid | 5-6 hours | 82% | arcjournals.org |

| Microwave | None (in Ethanol/Water) | 5 minutes | 90% | arcjournals.org |

| Conventional | Reflux in Ethanol | 4-6 hours | Moderate | mdpi.com |

| Microwave | Ethanol | 4 minutes | Improved | mdpi.com |

| Conventional (Thermal) | Water / Na2CO3 | 5-8 hours | Moderate | sci-hub.se |

| Ultrasound (Sonochemical) | Water / Na2CO3 | 30 minutes | High | sci-hub.seresearchgate.net |

| Conventional | Organic Solvent | Longer Time | Lower Yield | tandfonline.com |

| Green (Solvent-Free) | Chitosan-SO3H | Reduced Time | Admirable Yield | tandfonline.com |

Enantioselective Synthesis of Chiral Barbiturate Analogs

The development of enantioselective synthetic methods is crucial, as different enantiomers of a chiral barbiturate can exhibit distinct pharmacological profiles. researchgate.net Asymmetric catalysis, using either metal-based or organic catalysts, has enabled the precise construction of chiral barbiturate scaffolds. researchgate.net

Notable strategies include:

Organocatalysis : Chiral bifunctional catalysts that can activate substrates through hydrogen bonding have proven effective. nsf.gov For example, chiral thiosquaramides catalyze the enantioselective conjugate Michael addition of barbituric acids to nitroalkenes, producing chiral barbiturate derivatives in high yields and high enantioselectivities (ee). scispace.comnih.gov These catalysts are often more soluble in nonpolar solvents than their oxosquaramide counterparts. nsf.gov

Metal-Based Catalysis : Chiral palladium(0)-ligand complexes are used in asymmetric [4+2] cycloaddition reactions between vinyl benzoxazinanones and barbiturate-based olefins. acs.orgacs.org This method yields barbiturate-fused spirotetrahydroquinolines with excellent diastereoselectivity and enantioselectivity (up to >99:1 dr and 97% ee). acs.org

Phosphine-Catalyzed Annulation : Chiral phosphines can catalyze the asymmetric [4+2] annulation of barbiturate-derived alkenes with allenoates. nih.gov This approach provides access to a variety of spirobarbiturate-cyclohexenes in good yields with excellent diastereo- and enantioselectivities. nih.gov

Table 2: Examples of Enantioselective Syntheses of Chiral Barbiturates

| Reaction Type | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [4+2] Annulation | Spirocyclic Chiral Phosphine | Spirobarbiturate-cyclohexenes | Good to Excellent | Excellent | nih.gov |

| Michael Addition | Chiral Thiosquaramide | Chiral Barbiturate-Nitroalkane Adducts | High | High (up to 99%) | nsf.govnih.gov |

| [4+2] Cycloaddition | Chiral Palladium(0)/Ligand Complex | Barbiturate-fused Spirotetrahydroquinolines | Up to 96% | Up to 97% | acs.orgacs.org |

| (3+2) Cycloaddition | Cinchona-based Thiourea | Spirobarbiturates | Good | Modest to Excellent | mdpi.com |

Combinatorial Chemistry for Library Generation

Combinatorial chemistry techniques are employed to rapidly synthesize large, diverse libraries of barbiturate derivatives for screening purposes. Multi-component reactions (MCRs) are particularly well-suited for this, as they allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. researchgate.net

A notable example is the catalyst-free, four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, various aldehydes, and barbituric acid (or thiobarbituric acid) in ethanol. researchgate.net This approach generates a novel series of unsymmetrically substituted alkyl/benzyl pyrazolyl barbiturates. researchgate.net By systematically varying the aldehyde and the barbituric acid starting materials, a diverse library of compounds can be efficiently created. This strategy is fundamental to diversity-oriented synthesis, enabling the exploration of a wide chemical space around the barbiturate core. uno.edu

Table 3: Building Blocks for Combinatorial Library of Pyrazolyl Barbiturates via MCR

| Component 1 | Component 2 | Component 3 (Variable) | Component 4 (Variable) | Resulting Library Member | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | Benzaldehyde | Barbituric Acid | Phenyl-pyrazolyl barbiturate | researchgate.net |

| Ethyl acetoacetate | Hydrazine hydrate | 4-Chlorobenzaldehyde | Barbituric Acid | (4-Chlorophenyl)-pyrazolyl barbiturate | researchgate.net |

| Ethyl acetoacetate | Hydrazine hydrate | 4-Nitrobenzaldehyde | Thiobarbituric Acid | (4-Nitrophenyl)-pyrazolyl thiobarbiturate | researchgate.net |

| Ethyl acetoacetate | Hydrazine hydrate | 2-Naphthaldehyde | Barbituric Acid | (2-Naphthyl)-pyrazolyl barbiturate | uno.edu |

Mechanistic Studies of Barbituric Acid Formation and Derivatization Reactions

Understanding the reaction mechanisms is fundamental to controlling reaction outcomes and optimizing synthesis. The formation of barbituric acid and its subsequent derivatization involve well-studied chemical transformations.

The classical synthesis of barbituric acid itself is a condensation reaction between a malonic acid derivative, typically diethyl malonate, and urea. wikipedia.orgorgsyn.org The reaction is promoted by a strong base, such as sodium ethoxide, which deprotonates the urea and facilitates the nucleophilic attack and subsequent cyclization to form the pyrimidine ring. orgsyn.orgslideshare.net

A key reaction for derivatization is the Knoevenagel condensation. jetir.org This involves the reaction between an active methylene compound—in this case, barbituric acid—and an aldehyde or ketone. researchgate.net The α-carbon of barbituric acid is particularly acidic (pKa = 4.01) due to the two flanking carbonyl groups, which stabilize the resulting carbanion through resonance. wikipedia.org The reaction mechanism typically involves the formation of this nucleophilic carbanion in a basic medium, which then attacks the carbonyl carbon of the aldehyde, leading to a condensation product after dehydration. researchgate.net

The reactivity of the barbituric acid ring is also governed by keto-enol tautomerism, where hydrogen atoms can shift to form enolic isomers. unodc.org However, kinetic studies of alkylation reactions have shown that C-alkylation at the active methylene position is generally preferred both kinetically and thermodynamically over O-alkylation of the enol forms. mdpi.com

Yield Optimization and Purity Enhancement in Synthetic Processes

Optimizing reaction yields and ensuring high product purity are critical for practical synthesis. This involves fine-tuning reaction conditions and employing effective purification methods.

Yield Optimization :

Reaction Conditions : The choice of catalyst and stoichiometry is crucial. For the synthesis of barbituric acid from diethyl malonate and urea, using an optimized molar ratio of sodium methoxide as the catalyst can achieve yields above 83%. vulcanchem.com

Modern Techniques : As noted in section 2.4.3, techniques like microwave irradiation offer significant advantages over conventional heating, not only by drastically reducing reaction times from hours to minutes but also by improving yields. arcjournals.org One comparative study showed an increase in yield from 82% (conventional) to 90% (microwave). arcjournals.org

Purity Enhancement :

Recrystallization : This is a primary method for purifying the final barbituric acid or its derivatives. For barbituric acid, sodium salt, an effective method involves crystallization from water by adding an equal volume of ethanol. vulcanchem.com High-purity barbituric acid can be obtained by recrystallization from a mixed solvent system, such as distilled water and methanol, which can increase purity from ~98% to over 99.8%. google.com

Chromatography and Derivatization : For complex mixtures or analytical purposes, chromatographic techniques are essential. The purity of synthesized compounds is often checked using Thin-Layer Chromatography (TLC). arcjournals.org For Gas Chromatography (GC) analysis, barbiturates are often derivatized, for instance, through N,N-dimethylation. While not always required, this process reduces sample adsorption, minimizes peak tailing, and leads to significantly improved and more reliable analytical results. jfda-online.com

Table 4: Effect of Synthesis Method on Yield and Reaction Time

| Compound Synthesized | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Barbituric Acid | Conventional (Sodium Ethoxide) | 7 hours | 72-78% | orgsyn.org |

| 5-benzylidene barbituric acid | Conventional (Reflux) | 6 hours | 82% | arcjournals.org |

| 5-benzylidene barbituric acid | Microwave Irradiation | 5 minutes | 90% | arcjournals.org |

| Barbital (B3395916) | Conventional (Autoclave) | 5 hours | ~50% (after recrystallization) | prepchem.com |

Advanced Analytical and Characterization Techniques for Barbituric Acid Sodium Salt

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of barbituric acid sodium salt. By interacting with electromagnetic radiation, these methods provide a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

¹H NMR: In ¹H NMR spectroscopy of barbituric acid, specific proton signals are observed. For instance, in a DMSO-d₆ solvent, signals appear around 11.1 ppm and 3.466 ppm, corresponding to the NH and CH₂ protons, respectively. chemicalbook.com The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR: The ¹³C NMR spectrum of barbituric acid provides information about the carbon skeleton. In one study, signals for the carbonyl carbons (C=O) in a derivative appeared at δ = 183.9, 175.04, and 154.58 ppm, while the ethyl group carbons (CEt₂, CH₂, and CH₃) resonated at δ = 56.8, 29.76, and 9.33 ppm, respectively. uni-muenchen.de Another source indicates that significant signal enhancement in ¹³C NMR can be achieved for barbituric acid derivatives. sigmaaldrich.com

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | -NH | ~11.1 | DMSO-d₆ | chemicalbook.com |

| ¹H | -CH₂ | ~3.47 | DMSO-d₆ | chemicalbook.com |

| ¹³C | -C=O | 183.9, 175.04, 154.58 | Not Specified | uni-muenchen.de |

| -CEt₂ | 56.8 | |||

| -CH₂ and -CH₃ | 29.76 and 9.33 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of barbituric acid sodium salt, aiding in its identification and structural analysis.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of barbiturates. govst.edu In one analysis, different barbiturates were separated and identified based on their characteristic fragment ion peaks. govst.edu For example, phenobarbital (B1680315) was identified by a fragment ion peak at m/z 233.2. govst.edu

UHPLC-HRMS: Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) offers high sensitivity and specificity for the analysis of barbiturates in complex matrices. researchgate.net This method has been successfully used to determine barbiturate (B1230296) concentrations in human hair with low limits of detection. researchgate.net The technique allows for the simultaneous screening of multiple drugs. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of barbituric acid and its derivatives shows characteristic absorption bands. For instance, the FTIR spectra of N-substituted barbituric acid salts exhibit four intense, partially overlapping bands in the carbonyl (C=O) stretching region, whereas the corresponding acids show only two distinct bands in the same region. farmaciajournal.com The use of a potassium bromide (KBr) pellet is a common technique for sample preparation in IR analysis. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by pH. The UV absorption spectra of barbituric acid derivatives vary with pH due to ionic dissociation. researchgate.net A colorimetric assay for barbituric acid has been developed where a derivative, violuric acid, shows an absorption peak at 530 nm. researchgate.netunomaha.edu This assay is linear over a wide concentration range. researchgate.netunomaha.edu

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on barbiturate complexes with alkali metals have revealed that the coordination numbers and crystal structures are influenced by the cation size and reaction stoichiometry. nih.gov For example, a salt co-crystal of barbituric acid with sodium was found to crystallize in a triclinic system. unito.it X-ray powder diffraction has also been used to characterize the monosodium salt of azobarbituric acid dihydrate. cambridge.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | unito.it |

| Space Group | P-1 | unito.it |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating barbituric acid sodium salt from mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of barbiturates in pharmaceutical, forensic, and various biological samples. ijsra.netnyc.gov Reversed-phase HPLC is the most frequently utilized mode, prized for its ability to separate compounds based on their lipophilicity. ijsra.netrsc.org

Detailed research findings indicate that octadecyl silica (B1680970) (ODS or C18) columns are the most prevalent stationary phases for this analysis. ijsra.netnyc.govrsc.org The separation is typically achieved using a mobile phase consisting of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), mixed with an aqueous component like water or a buffer solution. rsc.orgresearchgate.neteurasianjournals.com UV detection is commonly set in the range of 214-240 nm. ijsra.netrsc.orgeurasianjournals.com For enhanced specificity, especially with complex matrices, post-column photochemical derivatization can be employed to shift the UV absorbance maximum to a more selective wavelength, such as 270 nm. researchgate.net The use of a diode-array detector (DAD) further aids in the identification of co-eluting peaks by providing spectral data. nyc.govtandfonline.com As a stability-indicating method, HPLC can effectively separate the parent compound from its degradation products. eurasianjournals.comnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Octadecyl silica (Spherisorb ODS-2, 5 µm) rsc.org | Hypersil gold C18 (5 µm) eurasianjournals.com | Alltech ODS (5 µm) tandfonline.com |

| Mobile Phase | Acetonitrile / Water (30:70 v/v) rsc.org | Acetonitrile / 0.1% Orthophosphoric Acid (30:70 v/v) eurasianjournals.com | Water / Methanol / 85% Phosphoric Acid (500:500:3) tandfonline.com |

| Flow Rate | 1.0 mL/min rsc.org | 1.5 mL/min eurasianjournals.com | Not Specified |

| Detection | UV at 220 nm rsc.org | UV at 240 nm eurasianjournals.com | Diode Array Detection tandfonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the separation and identification of barbiturates. govst.edu A critical aspect of GC analysis for these compounds is the necessity of derivatization. jfda-online.com Barbituric acid and its salts exhibit poor chromatographic behavior in their native forms, leading to issues like peak tailing and adsorption onto the column. jfda-online.com Therefore, analysis is performed on the free acid form, not the sodium salt directly. swgdrug.org

Derivatization converts the analyte into a more volatile and thermally stable form. Methylation is a widely used technique, employing reagents such as iodomethane (B122720) in the presence of tetramethylammonium (B1211777) hydroxide (B78521) or through on-column "flash alkylation." rsc.orgnih.gov Other alkylation methods, such as forming butyl or propyl derivatives, can also be used to improve the resolution between different barbiturates. oup.comoup.com

| Technique | Derivatizing Agent | Purpose | Reference |

| Methylation | Iodomethane / Tetramethylammonium hydroxide | Improves chromatographic performance and volatility. | nih.gov |

| N,N-dimethylation | Various | Leads to significantly improved results, reducing peak tailing. | jfda-online.com |

| Butylation | Alkyl iodides | Resolves barbiturates that are otherwise unresolved as underivatized compounds. | oup.com |

| Propylation | Dimethylformamide dipropyl acetal | Provides a simple and reproducible method for GC-MS analysis. | oup.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and sensitive screening method for the identification of barbiturates. unodc.org The standard stationary phase for this application is a silica gel plate that often includes a fluorescent indicator. ijsra.netrsc.org This allows for the non-destructive visualization of UV-active compounds under UV light at 254 nm, where they appear as dark spots against a glowing green background. ijsra.netrsc.org

The separation is governed by the mobile phase composition. A variety of solvent systems have been successfully employed, with their polarity tailored to achieve optimal separation of the target compounds. rsc.org For visualization, in addition to UV light, chemical spray reagents can be used, although some, like those containing mercury, are now discouraged due to toxicity. unodc.org

| Parameter | System 1 | System 2 | System 3 |

| Stationary Phase | Silica gel with fluorescent indicator rsc.org | Silica gel with fluorescent indicator rsc.org | Silica gel Si 60F254 ijsra.net |

| Mobile Phase | Ethyl acetate (B1210297) / Methanol / 25% Ammonia (85:10:5 by volume) rsc.org | Chloroform (B151607) / Acetone (4:1 by volume) rsc.org | Dichloromethane (B109758) / Ethyl acetate / Formic acid ijsra.net |

| Visualization | UV Light (254 nm) rsc.org | UV Light (254 nm) rsc.org | UV Light (254 nm) ijsra.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much higher throughput and sensitivity. ijsra.netwaters.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly specific and quantitative analytical method. waters.com A key advantage of UPLC-MS/MS is the simplification of sample preparation; the high sensitivity often obviates the need for the extensive liquid-liquid extraction and chemical derivatization steps that are mandatory for GC-MS analysis. waters.comwaters.com

This streamlined workflow drastically reduces sample preparation time and allows for high-throughput screening. waters.comwaters.com Research has demonstrated that for matrices like urine, a simple "dilute-and-shoot" approach is often sufficient. waters.com UPLC methods are capable of separating numerous barbiturates within a short run time, typically under 10 minutes. waters.comgimitec.com For challenging separations, such as the isomers amobarbital and pentobarbital (B6593769), specific chromatographic conditions can be optimized to achieve baseline resolution. springernature.comtandfonline.com UPLC-MS/MS has been successfully validated for the quantitative analysis of barbiturates in complex research samples like urine and hair, achieving low limits of detection (LOD) in the nanogram per milliliter (ng/mL) range. tandfonline.comnih.gov

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques offer an alternative approach to the analysis of barbituric acid. Cyclic voltammetry, for instance, has been used to investigate the redox properties of barbituric acid and its derivatives. researchgate.netresearchgate.net

One research study demonstrated an indirect method for the determination of barbituric acid based on the electrochemical oxidation of iodide. researchgate.net In this system, iodide acts as an electrochemical mediator. The anodically generated iodine reacts with barbituric acid in a halogenation reaction. This subsequent chemical reaction regenerates the iodide ion, resulting in a catalytic current that is linearly proportional to the concentration of barbituric acid, enabling its quantification. researchgate.net Other studies have utilized cyclic voltammetry to investigate the electrochemical behavior of metal complexes containing barbiturate ligands, observing quasi-reversible two-electron processes related to the metal center. researchgate.net These findings highlight the utility of electrochemical methods for both quantitative analysis and fundamental studies of the compound's chemical reactivity.

Quantitative and Qualitative Research Assays

The accurate analysis of barbituric acid, sodium salt, in research settings relies on robust and validated assays, which begin with effective sample preparation and extraction.

Sample Preparation and Extraction Methodologies for Research Samples

The choice of sample preparation methodology is dictated by the sample matrix, the required sensitivity, and the analytical technique to be employed. The distinct solubility profiles of this compound (water-soluble) and its corresponding free acid (organic solvent-soluble) are fundamental to most extraction strategies. unodc.org

Liquid-Liquid Extraction (LLE): This classic technique involves acidifying an aqueous sample containing the sodium salt. The acidification converts the salt to its less water-soluble free acid form, which can then be partitioned into an immiscible organic solvent such as ether or ethyl acetate. ijsra.netunodc.org

Solid-Phase Extraction (SPE): SPE is a widely adopted technique for the cleanup and concentration of barbiturates from complex biological matrices like blood, urine, tissue homogenates, and milk. nyc.govnih.govresearchgate.netkosfaj.org The general procedure involves loading a buffered or diluted sample onto an SPE cartridge containing a sorbent (e.g., C18). Interfering substances are washed away, and the retained barbiturates are subsequently eluted with a small volume of an appropriate organic solvent. nyc.govnih.gov The resulting eluate is clean and concentrated, ready for analysis by HPLC or GC-MS after evaporation and reconstitution. nyc.gov

Simplified Methods for UPLC-MS/MS: As previously noted, the high sensitivity of UPLC-MS/MS allows for much simpler sample preparation. For urine analysis, a simple dilution with an aqueous solution, often containing a deuterated internal standard, is frequently all that is required before injection. waters.comwaters.com

Specialized Matrix Extraction (Hair): For challenging matrices like hair, more rigorous methods are necessary. A validated procedure includes decontaminating the hair, pulverizing it through freeze-milling in liquid nitrogen, and then extracting the powdered sample with methanol in an ultrasonic bath. tandfonline.com This ensures the complete release of the analyte from the keratin (B1170402) matrix.

Purity and Impurity Profiling for Research-Grade Compounds

Ensuring the purity of research-grade barbituric acid sodium salt is critical for the reliability and reproducibility of experimental results. Impurity profiling involves the identification and quantification of unwanted chemical substances that may be present in the compound. These impurities can originate from the synthesis process, degradation, or storage.

A standard method to assess the purity of barbituric acid involves determining the transparency of its aqueous solution. The presence of opalescence in a 1% aqueous solution at 70-80°C is an indicator of impurities. google.com Spectrophotometric analysis of the light transmittance of the solution can provide a quantitative measure of purity. google.com

Various analytical techniques are employed for comprehensive impurity profiling. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are powerful tools for separating and identifying impurities. ijsra.netresearchgate.net HPLC, particularly reverse-phase HPLC, is widely used for the analysis of barbiturates and can be coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. ijsra.netnih.gov Similarly, GC coupled with mass spectrometry (GC-MS) is a common technique, although it may require derivatization for some barbiturates. nih.gov

The synthesis of barbituric acid can lead to several by-products. For example, the condensation of urea (B33335) and malonic acid or its esters can result in unreacted starting materials or side-reaction products. mdpi.comyoutube.comnih.gov One identified impurity is 1,3-Dimethyl-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione. chemicalbook.com Purification methods, such as recrystallization from a hot ethanol-water mixture with activated charcoal, can be used to remove colored impurities and improve the purity of the final product. youtube.com Another purification technique involves dissolving the barbituric acid in hot water and treating it with aluminum oxide to adsorb impurities before recrystallization. google.com

Interactive Data Table: Common Impurities in Barbituric Acid Synthesis and their Analytical Detection

| Impurity Name | Potential Origin | Analytical Technique for Detection |

| Unreacted Urea | Starting material in synthesis mdpi.comyoutube.comnih.gov | HPLC, GC-MS |

| Unreacted Diethyl Malonate | Starting material in synthesis youtube.com | GC-MS |

| Violuric Acid | Oxidation product | Colorimetry, Spectrophotometry researchgate.netunomaha.edu |

| 1,3-Dimethyl-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | Synthesis by-product chemicalbook.com | GC-MS, LC-MS |

Molecular and Cellular Research Mechanisms of Barbituric Acid Sodium Salt and Its Analogs

Ligand-Gated Ion Channel Modulation

Barbiturates are renowned for their profound effects on ligand-gated ion channels, which are critical for synaptic transmission. Their primary mechanism involves the potentiation of inhibitory neurotransmission and the dampening of excitatory signals.

GABA-A Receptor Interactions: Allosteric Binding and Chloride Ion Flux Dynamics

The principal molecular target for barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. researchgate.netasbmb.orgeuropa.eu Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site on the receptor that is distinct from the GABA binding site itself. scispace.comnih.gov This allosteric binding enhances the receptor's affinity for GABA. nih.gov

Upon activation by GABA, the GABA-A receptor, which is a ligand-gated chloride ion channel, opens to allow chloride ions (Cl-) to flow into the neuron. asbmb.orgdrugbank.com The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission. drugbank.comnih.gov Barbiturates potentiate this effect by increasing the duration of the chloride channel opening, which leads to a greater influx of chloride ions and a more pronounced inhibitory effect. scispace.compediatriconcall.com At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, further contributing to central nervous system depression. researchgate.nethmdb.ca

The binding site for barbiturates on the GABA-A receptor is located within the transmembrane domains of the receptor's subunits. researchgate.net Specifically, research suggests the involvement of a pocket formed by amino acid residues in the β-subunit (methionine 286) and the α-subunit (methionine 236). researchgate.net

Voltage-Dependent Ion Channel Interactions

In addition to ligand-gated channels, barbiturates also interact with voltage-dependent ion channels, which are crucial for the initiation and propagation of action potentials.

Sodium Channels: Barbiturates can block voltage-gated sodium channels. nih.gov This action is similar to that of local anesthetics. nih.gov The block appears to be frequency-dependent and is influenced by the internal pH of the neuron. nih.gov By blocking sodium channels, barbiturates reduce the excitability of the neuronal membrane and can suppress repetitive firing of action potentials. researchgate.net The binding site for this action is proposed to be on the axoplasmic side of the membrane. nih.gov

Calcium Channels: Barbiturates have been shown to inhibit voltage-gated calcium channels, particularly the P/Q-type. researchgate.netnih.govclevelandclinic.org These channels are critical for presynaptic neurotransmitter release. droracle.ai By reducing calcium influx into the presynaptic terminal, barbiturates decrease the release of neurotransmitters, further contributing to their inhibitory effects on synaptic transmission. clevelandclinic.orgdroracle.ai Studies have shown that barbiturates like pentobarbital (B6593769) and phenobarbital (B1680315) reduce inward calcium currents and accelerate channel inactivation. clevelandclinic.org

| Channel | Barbiturate (B1230296) Analog | Effect | Mechanism |

| Voltage-Gated Sodium Channel | Phenobarbital, 5-phenyl barbituric acid | Blockade | Binds to a receptor site on the axoplasmic side, shifts voltage dependence of inactivation. nih.gov |

| Voltage-Gated Calcium Channel (P/Q-type) | Pentobarbital, Phenobarbital | Inhibition | Reduces inward calcium current, enhances channel inactivation or produces open channel block. clevelandclinic.orgdroracle.ai |

Enzyme and Protein Binding Studies

The molecular actions of barbiturates extend beyond ion channels to include interactions with various enzymes and proteins, which can influence metabolic processes and cellular stress responses.

Inhibition and Activation Profiles of Specific Enzymes

Barbiturates are well-documented as potent modulators of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Cytochrome P450 Enzymes: Phenobarbital is a classic and potent inducer of several CYP isozymes, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4/5. drugbank.com This induction accelerates the metabolism of many other drugs that are substrates for these enzymes. drugbank.com Thiopental is also known to be an inducer of liver enzymes. nih.gov This property is a major source of drug-drug interactions with barbiturates.

UDP-Glucuronosyltransferases (UGTs): The effect of barbiturates on UGTs, another important family of drug-metabolizing enzymes, appears to be more complex. Some studies have reported that phenobarbital can cause a significant inhibition of UGT activity towards certain substrates like chloramphenicol and dexamethasone. hmdb.ca

Fatty-acid amide hydrolase 1 (FAAH): Research indicates that thiopental can act as an inhibitor of this enzyme. clevelandclinic.org FAAH is responsible for the degradation of endocannabinoids, suggesting another potential pathway for the modulation of neuronal activity.

Aminolevulinic acid (ALA) synthetase: Chronic administration of barbiturates leads to an increase in the activity of this enzyme, which is involved in heme synthesis. drugbank.com This effect is particularly significant in patients with porphyria. drugbank.com

| Enzyme | Barbiturate Analog | Effect |

| Cytochrome P450 (CYP1A2, 2B6, 2C9, 3A4/5) | Phenobarbital, Thiopental | Induction |

| UDP-Glucuronosyltransferases (UGTs) | Phenobarbital | Inhibition (substrate-dependent) |

| Fatty-acid amide hydrolase 1 (FAAH) | Thiopental | Inhibition |

| Aminolevulinic acid (ALA) synthetase | General Barbiturates | Induction |

Influence on Oxidative Stress Pathways and Cellular Responses

Barbiturates can exert significant effects on cellular bioenergetics and oxidative stress pathways, primarily through their actions on mitochondria and drug-metabolizing enzymes.

Mitochondrial Respiration: Barbiturates are known to inhibit mitochondrial respiration, specifically by acting on Complex I of the electron transport chain. europa.eu This inhibition can limit oxidative ATP production, which may become physiologically significant under conditions of high energy demand or reduced substrate availability. europa.eu By inhibiting electron transport, barbiturates can cause mitochondrial depolarization. europa.eu

Reactive Oxygen Species (ROS) Production: The induction of cytochrome P450 enzymes by barbiturates like phenobarbital can lead to the production of reactive oxygen species (ROS). This can result in oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the cell to detoxify these reactive intermediates. Studies have shown that phenobarbital treatment can enhance the generation of malondialdehyde and H2O2, which are markers of oxidative damage. This barbiturate-induced oxidative stress appears to be linked specifically to the induction of the CYP2B subfamily of enzymes.

Cellular Signaling Pathway Perturbations

Research into the molecular mechanisms of barbituric acid derivatives has revealed their capacity to modulate critical cellular signaling pathways, extending beyond their well-established effects on GABAergic neurotransmission. One notable area of investigation involves the inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

A study focusing on a novel barbituric acid derivative, designated as BA-5, demonstrated its potent inhibitory effects on these pathways in hepatic stellate cells (HSCs). Specifically, BA-5 was shown to block both TGF-β1 and LPS-induced NF-κB signaling. This was evidenced by the inhibition of NF-κB nuclear translocation and the phosphorylation of key pathway components. Furthermore, the conditioned medium from BA-5-treated HSCs had a reduced ability to activate RAW264.7 macrophages, a process mediated by the inhibition of the MAPK pathway nih.gov. In a CCl4-induced mouse model of liver fibrosis, administration of BA-5 significantly inhibited the phosphorylation of both NF-κB and ERK proteins, further substantiating its role in modulating these inflammatory signaling cascades nih.gov.

These findings highlight that barbituric acid analogs can exert significant biological effects by perturbing fundamental cellular signaling pathways involved in inflammation and cellular activation. The ability to interfere with NF-κB and MAPK signaling suggests a broader therapeutic potential for certain barbituric acid derivatives beyond their traditional use as central nervous system depressants.

Gene Expression Modulation and Transcriptional Regulation Studies

The influence of barbituric acid and its analogs extends to the regulation of gene expression, a fundamental process controlling cellular function. Studies have demonstrated that these compounds can induce or suppress the transcription of specific genes, thereby altering cellular metabolism and response to stimuli.

A key example of this is the induction of cytochrome P450 (CYP) genes by barbiturates like phenobarbital. The molecular mechanisms underlying this induction have been a subject of extensive research. A specific DNA sequence, termed the "barbie box," has been identified in the promoter regions of many phenobarbital-inducible mammalian genes, including CYP2B1, CYP2B2, and Cyp2b10 nih.gov. The regulation of these genes appears to involve both proximal promoter elements and a distal enhancer region, known as a phenobarbital-responsive unit nih.gov. This complex regulatory mechanism suggests that barbiturates can initiate a cascade of events leading to altered protein binding and chromatin structure, ultimately modulating gene transcription nih.gov.

Furthermore, research in plant cell cultures has provided direct evidence of gene expression modulation by barbituric acid itself. In cell suspension cultures of the California poppy (Eschscholzia californica), treatment with barbituric acid, along with other analogs like butethal, phenobarbital, and 2-thiobarbituric acid, was found to induce the accumulation of benzophenanthridine alkaloids nih.gov. This accumulation was preceded by a significant increase in the transcripts of at least two genes involved in the alkaloid biosynthetic pathway: cyp80b1 (encoding (S)-N-methylcoclaurine 3'-hydroxylase) and bbe1 (encoding berberine bridge enzyme) nih.gov. RNA gel blot analysis confirmed a 5- to 7-fold increase in these transcripts compared to control cultures, indicating that the effect of barbiturates on alkaloid production is mediated at the level of gene transcription nih.gov.

These studies underscore the capacity of barbituric acid and its derivatives to act as modulators of gene expression in diverse biological systems, from mammalian liver cells to plant cell cultures.

Neurotransmitter System Interactions Beyond GABAergic Pathways (e.g., Glutamate-Mediated Excitation)

While the primary mechanism of action for many barbiturates involves the potentiation of GABAergic inhibition, a significant body of research has illuminated their interactions with other neurotransmitter systems, most notably the excitatory glutamate system. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.

Studies using cultured mammalian spinal cord neurons have demonstrated that both anticonvulsant and anesthetic barbiturates diminish glutamate responses nih.gov. This effect, combined with their augmentation of GABA responses, is thought to underlie their therapeutic actions. The modulation of synaptic events mediated by both GABA and glutamate is likely a key contributor to the anticonvulsant activity of barbiturates nih.gov.

Furthermore, research on the effects of barbiturates on hippocampal excitatory synaptic responses has revealed pathway-specific actions. For instance, pentobarbital was found to produce postsynaptic depression at perforant path inputs to dentate granule neurons nih.gov. Phenobarbital also produced depression of synaptic responses in CA1 and dentate pathways nih.gov. These findings suggest that barbiturates can selectively modulate excitatory transmission at different synapses within the hippocampus.

The interaction of barbiturates with the glutamatergic system is a critical aspect of their pharmacological profile, providing a more complete picture of their mechanism of action beyond the GABA-A receptor.

Structure-Activity Relationships (SAR) in Barbiturate Analog Design for Mechanistic Insights

The pharmacological properties of barbiturates are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the barbituric acid backbone influence their activity, providing valuable insights for the design of new analogs with specific mechanistic profiles.

The core of SAR for barbiturates lies in the substitutions at the C-5 position of the pyrimidine (B1678525) ring mdpi.com. The nature of these substituents profoundly affects the lipophilicity, and consequently, the onset and duration of action of the drug. Generally, increasing the lipid solubility of the molecule enhances its hypnotic and sedative activity, as this facilitates its passage across the blood-brain barrier.

Several key principles have emerged from SAR studies:

Substitution at C-5: Disubstitution at the C-5 position is essential for CNS activity. The parent compound, barbituric acid, which lacks substituents at this position, is devoid of CNS depressant effects nih.gov.

Nature of C-5 Substituents:

Alkyl Chains: Increasing the length of the alkyl chains at C-5 generally increases potency up to a certain point.

Branching and Unsaturation: Branched or unsaturated side chains at C-5 tend to result in more potent and shorter-acting compounds compared to their straight-chain, saturated counterparts.

Substitution on Nitrogen Atoms:

N-Alkylation: Methylation of one of the nitrogen atoms can alter the onset and duration of action.

Modification of the Carbonyl Group:

Thiobarbiturates: Replacing the oxygen atom at the C-2 position with a sulfur atom to form a thiobarbiturate significantly increases lipid solubility, leading to a more rapid onset and shorter duration of action nih.gov.

These SAR principles have not only guided the development of clinically useful barbiturates but also provided tools for mechanistic studies. By systematically altering the structure of barbiturate analogs, researchers can probe the specific interactions with their molecular targets and elucidate the structural requirements for different pharmacological effects.

In Vitro and Ex Vivo Neurobiological Investigations

Cell Culture Models for Neuronal Activity Studies

In vitro cell culture models have proven to be invaluable tools for dissecting the cellular and molecular actions of barbituric acid and its analogs on the nervous system. These models allow for controlled experimental conditions to study the direct effects of these compounds on neuronal properties and synaptic transmission, free from the complexities of an intact biological system.

A prominent model system involves the use of primary dissociated cell cultures of mammalian neurons, such as those derived from the spinal cord. These cultures provide a platform to investigate the effects of barbiturates on the responses of individual neurons to various neurotransmitters. For example, studies using cultured spinal cord neurons have been instrumental in demonstrating that barbiturates, including both anticonvulsant and anesthetic derivatives, augment the responses to the inhibitory neurotransmitter GABA while diminishing the responses to the excitatory neurotransmitter glutamate nih.gov.

Furthermore, these cell culture systems allow for detailed electrophysiological recordings to characterize changes in neuronal membrane properties. Research has shown that anesthetic barbiturates can directly increase membrane conductance, leading to a depression of neuronal excitability nih.gov. This effect was found to be reversible by GABA antagonists, suggesting a direct GABA-mimetic action at the neuronal membrane nih.gov. In contrast, anticonvulsant barbiturates exhibited only minimal direct inhibitory action at high concentrations nih.gov.

The use of neuronal cell cultures has thus provided critical insights into the distinct mechanisms of action of different classes of barbiturates, helping to differentiate the cellular events underlying their anticonvulsant versus anesthetic properties.

Preclinical Neuroinflammation Research

Neuroinflammation is a critical underlying component of various neuropathologies, including neurodegenerative diseases and acute brain injury. This process is primarily mediated by the activation of glial cells, such as microglia and astrocytes, which in turn release a cascade of inflammatory molecules. nih.govmdpi.com Preclinical research has explored the potential of barbituric acid, sodium salt, and its analogs to modulate these neuroinflammatory pathways, suggesting a therapeutic role beyond their classical sedative and anesthetic properties.

Modulation of Glial Cell Activation Glial cells are the resident immune cells of the central nervous system (CNS). nih.gov While essential for neuronal support and homeostasis, their chronic activation contributes to neurodegeneration by releasing inflammatory cytokines and reactive oxygen species (ROS). nih.gov